molecular formula C9H11N3OS B7761477 2-(2-Methoxybenzylidene)Hydrazinecarbothioamide CAS No. 4334-73-0

2-(2-Methoxybenzylidene)Hydrazinecarbothioamide

Cat. No.: B7761477
CAS No.: 4334-73-0
M. Wt: 209.27 g/mol
InChI Key: LHIPHJZPFNPALV-WDZFZDKYSA-N
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Description

2-(2-Methoxybenzylidene)Hydrazinecarbothioamide is a useful research compound. Its molecular formula is C9H11N3OS and its molecular weight is 209.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • DNA Binding and Corrosion Inhibition : One derivative, (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide, was synthesized and subjected to various studies. It demonstrated the ability to intercalate into DNA base pairs and displayed electrostatic interactions. Additionally, it was evaluated for its corrosion inhibition properties on mild steel in hydrochloric acid, showing a high inhibition efficiency (Channar et al., 2019; Ferkous et al., 2020)(Channar et al., 2019)(Ferkous et al., 2020).

  • Cancer Research and Chemotherapy : Several dioxomolybdenum(VI) complexes with derivatives like N-ethyl-2-(5-allyl-3-methoxy-2-hydroxybenzylidene) hydrazinecarbothioamide were synthesized and tested for their ability to bind with DNA, induce cleavage, and their cytotoxicity against human colorectal cell line. They demonstrated significant activity, surpassing the standard drug 5-fluorouracil in some cases (Hussein et al., 2015)(Hussein et al., 2015).

  • Antimicrobial and Anticancer Properties : A series of thiazolyl-ethylidene hydrazino-thiazole derivatives were synthesized, including 2-(1-(2-(2-(4-methoxybenzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazinecarbothioamide. These derivatives exhibited effective antimicrobial properties against Gram-positive and Gram-negative bacteria and showed potent cytotoxic activities against various cancer cell lines (Al-Mutabagani et al., 2021)(Al-Mutabagani et al., 2021).

  • Corrosion Inhibition in Various Metals : Various studies have focused on the corrosion inhibition properties of derivatives on different metals, including mild steel and aluminum alloy, in various acidic and saline environments. These studies demonstrate the compound's potential as a protective agent against corrosion (Kumari et al., 2016; Prakashaiah et al., 2018)(Kumari et al., 2016)(Prakashaiah et al., 2018).

  • Bioimaging and Intracellular Detection : One derivative was synthesized and utilized as a fluorescent chemosensor for the selective detection of bioactive Zn2+ and Mg2+ ions over other tested cations and anions. It showed good cell permeability and was successfully applied for monitoring these ions in live cells (Patil et al., 2018)(Patil et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-Methoxybenzylidene)Hydrazinecarbothioamide involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, followed by the addition of sodium acetate to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "thiosemicarbazide", "acid catalyst", "sodium acetate" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde and thiosemicarbazide in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of an acid catalyst such as hydrochloric acid or sulfuric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until the reaction is complete.", "Step 4: Allow the reaction mixture to cool and filter the resulting solid.", "Step 5: Dissolve the solid in a suitable solvent such as ethanol or methanol.", "Step 6: Add sodium acetate to the reaction mixture and stir for several hours.", "Step 7: Filter the resulting solid and wash with a suitable solvent such as ethanol or methanol.", "Step 8: Dry the final product under vacuum to obtain 2-(2-Methoxybenzylidene)Hydrazinecarbothioamide." ] }

CAS No.

4334-73-0

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

[(Z)-(2-methoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C9H11N3OS/c1-13-8-5-3-2-4-7(8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6-

InChI Key

LHIPHJZPFNPALV-WDZFZDKYSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N\NC(=S)N

SMILES

COC1=CC=CC=C1C=NNC(=S)N

Canonical SMILES

COC1=CC=CC=C1C=NNC(=S)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Methoxybenzylidene)Hydrazinecarbothioamide
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2-(2-Methoxybenzylidene)Hydrazinecarbothioamide

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